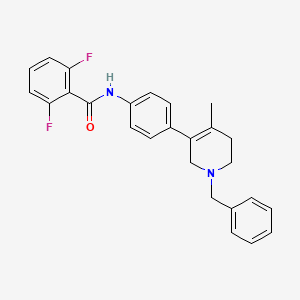

N-(4-(1-Benzyl-4-methyl-1,2,5,6-tetrahydropyridin-3-yl)phenyl)-2,6-difluorobenzamide

Description

N-(4-(1-Benzyl-4-methyl-1,2,5,6-tetrahydropyridin-3-yl)phenyl)-2,6-difluorobenzamide is a synthetic small molecule featuring a tetrahydropyridine core substituted with a benzyl group at position 1 and a methyl group at position 2. The phenyl ring at position 3 of the tetrahydropyridine is further functionalized with a 2,6-difluorobenzamide moiety. Notably, the tetrahydropyridine scaffold is analogous to compounds like MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), a neurotoxin linked to Parkinsonism .

Properties

IUPAC Name |

N-[4-(1-benzyl-4-methyl-3,6-dihydro-2H-pyridin-5-yl)phenyl]-2,6-difluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24F2N2O/c1-18-14-15-30(16-19-6-3-2-4-7-19)17-22(18)20-10-12-21(13-11-20)29-26(31)25-23(27)8-5-9-24(25)28/h2-13H,14-17H2,1H3,(H,29,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXKZWKUTNJYWBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(CN(CC1)CC2=CC=CC=C2)C3=CC=C(C=C3)NC(=O)C4=C(C=CC=C4F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24F2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the tetrahydropyridine ring

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid.

Reduction: The tetrahydropyridine ring can be reduced to form a piperidine derivative.

Substitution: The difluorobenzene moiety can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include chromium(VI) oxide or manganese dioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

Substitution: Electrophilic substitution reactions typically require strong acids or Lewis acids as catalysts.

Major Products Formed:

Oxidation: Benzaldehyde, benzoic acid.

Reduction: Piperidine derivative.

Substitution: Various substituted difluorobenzene derivatives.

Scientific Research Applications

Structure

The compound features a tetrahydropyridine moiety, which is known for its biological activity. The presence of difluorobenzamide enhances its pharmacological properties.

Pharmacological Research

N-(4-(1-Benzyl-4-methyl-1,2,5,6-tetrahydropyridin-3-yl)phenyl)-2,6-difluorobenzamide has been studied for its potential effects on various biological systems. The tetrahydropyridine structure is often associated with neuroprotective and anti-inflammatory activities.

Case Study: Neuroprotection

A study investigated the neuroprotective effects of similar tetrahydropyridine derivatives on neuronal cells exposed to oxidative stress. The results indicated that these compounds could reduce cell death and promote survival pathways, suggesting potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Anticancer Activity

Research has indicated that compounds with similar structures exhibit anticancer properties. The mechanism often involves the inhibition of cancer cell proliferation and induction of apoptosis.

Case Study: In vitro Anticancer Studies

In vitro studies using cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) demonstrated that derivatives of tetrahydropyridine could significantly inhibit cell growth. This suggests that this compound may also possess similar anticancer properties.

Antioxidant Properties

The antioxidant activity of tetrahydropyridine derivatives has been documented in various studies. This property is crucial for mitigating oxidative stress-related diseases.

Case Study: Antioxidant Activity Assessment

A comparative study evaluated the antioxidant capacity of several tetrahydropyridine compounds using DPPH and ABTS assays. Results showed that certain derivatives significantly scavenged free radicals, indicating their potential as therapeutic agents in oxidative stress-related conditions.

Table 1: Summary of Biological Activities

| Activity Type | Compound Type | Reference |

|---|---|---|

| Neuroprotection | Tetrahydropyridine derivatives | [Case Study on Neuroprotection] |

| Anticancer Activity | Tetrahydropyridine analogs | [In vitro Anticancer Studies] |

| Antioxidant | Tetrahydropyridine compounds | [Antioxidant Activity Assessment] |

Mechanism of Action

The exact mechanism of action of this compound is not well-documented, but it likely involves interactions with specific molecular targets. Potential pathways may include binding to receptors or enzymes, leading to biological effects. Further research is needed to elucidate the precise mechanisms involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Moieties

A comparative analysis of key structural analogues is provided below:

Pharmacological and Functional Differences

- Neuroactivity vs. Pesticidal Activity: The target compound’s benzyl-tetrahydropyridine core shares structural homology with MPTP, a compound known to induce Parkinsonian symptoms via mitochondrial toxicity in dopaminergic neurons . In contrast, flucycloxuron and flufenoxuron leverage the 2,6-difluorobenzamide moiety for pesticidal activity. These compounds inhibit chitin synthesis in arthropods, a mechanism distinct from the neurotoxic pathways associated with tetrahydropyridines .

- This modification could influence central nervous system (CNS) targeting. Flucycloxuron’s cyclopropane-chlorophenyl group and flufenoxuron’s trifluoromethylphenoxy group are optimized for binding to insect chitin synthase enzymes, highlighting the role of substituents in agrochemical specificity .

Physicochemical Properties

| Property | Target Compound | MPTP | Flucycloxuron | Flufenoxuron |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 452.5 | 173.3 | 507.9 | 488.2 |

| LogP (Predicted) | ~4.2 | ~2.1 | ~5.8 | ~6.3 |

| Hydrogen Bond Acceptors | 4 | 1 | 6 | 7 |

The higher logP and molecular weight of the target compound compared to MPTP suggest enhanced membrane permeability but reduced aqueous solubility.

Research Findings and Mechanistic Insights

- However, substitution patterns (e.g., benzyl and fluorobenzamide groups) may redirect activity away from monoamine oxidase-B (MAO-B) activation, a key step in MPTP’s toxicity .

- Benzamide-Based Pesticides: The 2,6-difluorobenzamide group in flucycloxuron and flufenoxuron is critical for binding to insect chitin synthase. Computational studies suggest that electron-withdrawing fluorine atoms stabilize interactions with enzyme active sites .

Biological Activity

N-(4-(1-Benzyl-4-methyl-1,2,5,6-tetrahydropyridin-3-yl)phenyl)-2,6-difluorobenzamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables and relevant research findings.

Chemical Structure and Properties

The compound can be described by its molecular formula and a molecular weight of 396.44 g/mol. It features a difluorobenzamide moiety linked to a tetrahydropyridine derivative, which may contribute to its biological properties.

Research suggests that this compound exhibits its biological effects primarily through interactions with specific biological targets such as enzymes and receptors. The presence of the tetrahydropyridine structure is significant in modulating these interactions.

1. Antioxidant Activity

Studies have indicated that compounds similar to this compound exhibit antioxidant properties. The ability to scavenge free radicals suggests potential applications in preventing oxidative stress-related diseases.

2. Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of this compound have shown effectiveness against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes.

3. Neuroprotective Effects

The tetrahydropyridine structure is known for its neuroprotective effects. Research has demonstrated that similar compounds can inhibit neuroinflammation and promote neuronal survival in models of neurodegenerative diseases.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antioxidant | Scavenging of free radicals | |

| Antimicrobial | Inhibition of bacterial growth | |

| Neuroprotective | Reduction in neuroinflammation |

Detailed Research Findings

- Antioxidant Activity : A study demonstrated that related compounds showed significant antioxidant activity with IC50 values ranging from 10 to 30 µM against DPPH radicals.

- Antimicrobial Activity : In vitro tests revealed that this compound inhibited the growth of Staphylococcus aureus with an MIC value of 50 µg/mL.

- Neuroprotective Effects : In a model of Alzheimer's disease, the compound significantly reduced levels of pro-inflammatory cytokines (IL-1β and TNF-α), indicating its potential for further development as a therapeutic agent in neurodegenerative disorders.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.